
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes a benzopyran ring and a dimethyl-methylidenepentyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the benzopyran ring followed by the introduction of the dimethyl-methylidenepentyl side chain. Common synthetic routes include:
Cyclization Reactions: Formation of the benzopyran ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the dimethyl-methylidenepentyl side chain via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the benzopyran ring or side chain can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group or the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-3-methylene-1-pentene: A structurally related compound with similar side chains but lacking the benzopyran ring.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Another related compound with a different ring structure.
Uniqueness
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran ring and a dimethyl-methylidenepentyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
104416-41-3 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-(4,4-dimethyl-3-methylidenepentyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H20O3/c1-11(17(2,3)4)9-10-13-15(18)12-7-5-6-8-14(12)20-16(13)19/h5-8,18H,1,9-10H2,2-4H3 |
InChI-Schlüssel |
STIBTVJYSJQXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)CCC1=C(C2=CC=CC=C2OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



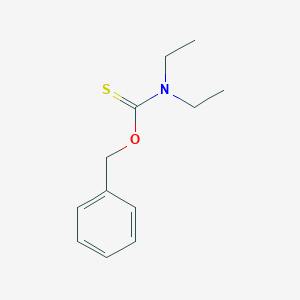
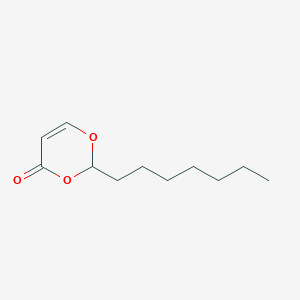
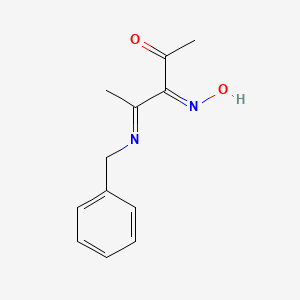
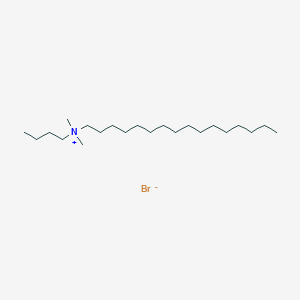
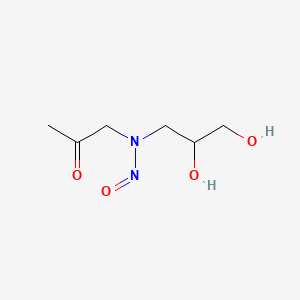

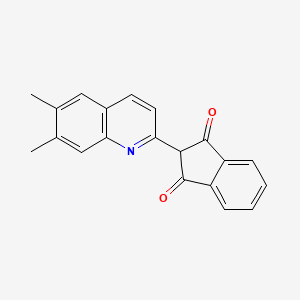

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
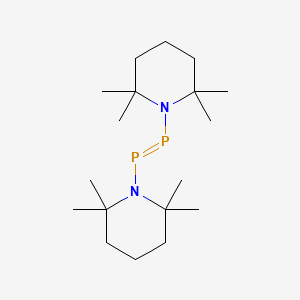
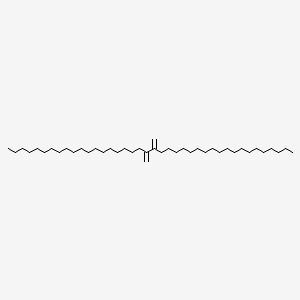
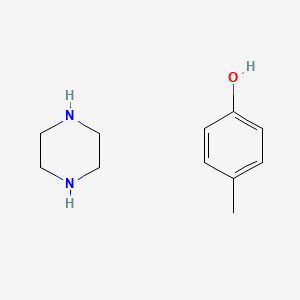
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
